6-Cyclohexyl-2-mercaptopyrimidin-4-ol

説明

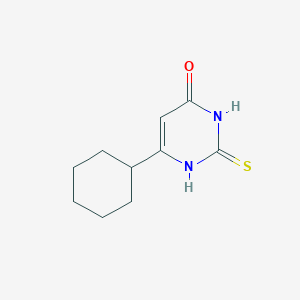

6-Cyclohexyl-2-mercaptopyrimidin-4-ol is a pyrimidine derivative featuring a cyclohexyl substituent at the 6-position, a hydroxyl group at the 4-position, and a thiol (-SH) group at the 2-position. The thiol moiety enables nucleophilic reactivity, making it a candidate for disulfide bond formation or enzyme inhibition.

特性

IUPAC Name |

6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONPYGBTCPNBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407663 | |

| Record name | NSC103764 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28811-81-6 | |

| Record name | NSC103764 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC103764 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-2-mercaptopyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with carbon disulfide and a suitable pyrimidine precursor. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

6-Cyclohexyl-2-mercaptopyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

科学的研究の応用

6-Cyclohexyl-2-mercaptopyrimidin-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes

作用機序

The mechanism of action of 6-Cyclohexyl-2-mercaptopyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

類似化合物との比較

Comparison with Similar Pyrimidine Derivatives

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Lipophilicity : The cyclohexyl group in this compound likely increases logP compared to cyclobutyl or ethoxyphenyl analogs, enhancing membrane permeability but reducing aqueous solubility .

- Reactivity : The thiol group distinguishes it from carboxylic acid or ether-containing analogs (e.g., 6-Cyclopentylmethoxy-2-methylpyrimidine-4-carboxylic acid), enabling unique covalent interactions in drug design .

- Synthetic Accessibility: Limited supplier data for this compound (inferred from analogs like the cyclobutyl variant) suggests higher synthesis complexity compared to widely available compounds like 6-(2-ETHOXYPHENYL)-6-OXOHEXANOIC ACID (10 suppliers) .

生物活性

6-Cyclohexyl-2-mercaptopyrimidin-4-ol is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a cyclohexyl group at the 6-position and a mercapto group at the 2-position. This unique structure contributes to its enhanced lipophilicity , which is crucial for its interaction with biological membranes and targets.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Cyclohexyl substituent | Enhanced lipophilicity; potential CNS activity |

| 5-Ethoxy-2-mercaptopyrimidin-4-ol | Ethoxy group | Solubility enhancement; A3 adenosine receptor antagonist |

| 2-Thioxo-1,2-dihydropyrimidine-4-one | Thioether functionality | Exhibits different biological activities |

Research indicates that this compound may act on various biological pathways. Its potential as an adenosine receptor antagonist , particularly at the A3 receptor, suggests it could modulate inflammatory responses and cancer cell proliferation. The compound's ability to influence cell signaling pathways positions it as a candidate for drug development aimed at treating conditions such as cancer and inflammatory diseases.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- CNS Activity : The compound’s lipophilicity suggests potential central nervous system (CNS) activity, which warrants further investigation into its neuropharmacological effects.

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

- Anticancer Potential : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

A variety of research studies have documented the biological effects of this compound:

- Study on Lipophilicity and Pharmacokinetics : Research has shown that compounds similar to this compound exhibit favorable pharmacokinetic profiles due to their lipophilicity, enhancing their absorption and distribution in biological systems.

- Antagonistic Activity : A study focusing on adenosine receptors reported that derivatives of mercaptopyrimidines, including this compound, display significant antagonistic activity against A3 receptors, which are implicated in various pathological conditions.

- Cell Proliferation Inhibition : Experimental results indicated that this compound could effectively inhibit cell proliferation in specific cancer models, suggesting a mechanism involving apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。